4-(Pentan-3-yloxy)aniline
Overview
Description
4-(Pentan-3-yloxy)aniline, also known as 4-(3-Pentylphenoxy)aniline, is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol. This compound features an aniline group substituted with a pentan-3-yloxy group at the para position. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 4-(Pentan-3-yloxy)aniline typically involves the reaction of 4-nitrophenol with 3-pentanol in the presence of a base to form 4-(Pentan-3-yloxy)nitrobenzene. This intermediate is then reduced to this compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-(Pentan-3-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group in the intermediate can be reduced to an amine group.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and halogens. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Pentan-3-yloxy)aniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for potential therapeutic applications due to its structural similarity to other bioactive aniline derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Pentan-3-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s aniline group can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and activity . The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-(Pentan-3-yloxy)aniline can be compared with other similar compounds, such as:
- 4-(Butan-2-yloxy)aniline
- 4-(Hexan-3-yloxy)aniline
- 4-(Heptan-3-yloxy)aniline These compounds share similar structural features but differ in the length and branching of the alkoxy group. The uniqueness of this compound lies in its specific alkoxy substitution, which influences its chemical reactivity and applications .
Properties
IUPAC Name |
4-pentan-3-yloxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-10(4-2)13-11-7-5-9(12)6-8-11/h5-8,10H,3-4,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEKRVCKSSENGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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